molecular formula C18H23N5O2 B2707246 1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea CAS No. 1797292-12-6

1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea

Cat. No.: B2707246
CAS No.: 1797292-12-6
M. Wt: 341.415
InChI Key: CBFSASXAHBSLRA-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a methoxyphenyl group, a piperidinyl-pyrimidinyl moiety, and a urea linkage, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea typically involves the following steps:

    Formation of the Piperidinyl-Pyrimidinyl Intermediate: This step involves the reaction of 4-chloropyrimidine with piperidine under basic conditions to form the piperidinyl-pyrimidinyl intermediate.

    Coupling with Methoxyphenyl Isocyanate: The intermediate is then reacted with 2-methoxyphenyl isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Common solvents used include dimethylformamide (DMF) and dichloromethane (DCM), while catalysts like triethylamine (TEA) may be employed to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl or piperidinyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives at the pyrimidinyl or piperidinyl positions.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)-3-(pyrimidin-2-yl)urea: Lacks the piperidinyl group.

    1-(2-Methoxyphenyl)-3-((4-(morpholin-1-yl)pyrimidin-2-yl)methyl)urea: Contains a morpholinyl group instead of piperidinyl.

    1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)quinolin-2-yl)methyl)urea: Features a quinolinyl group instead of pyrimidinyl.

Uniqueness

1-(2-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-25-15-8-4-3-7-14(15)21-18(24)20-13-16-19-10-9-17(22-16)23-11-5-2-6-12-23/h3-4,7-10H,2,5-6,11-13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFSASXAHBSLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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